

2-Chloroquinoxaline-6-carbonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Chloroquinoxaline-6-carbonitrile

Cat. No.: B3390686

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An In-depth Technical Guide to 2-Chloroquinoxaline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloroquinoxaline-6-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for researchers in the field.

Core Compound Specifications

2-Chloroquinoxaline-6-carbonitrile is a substituted quinoxaline derivative. The key identifiers and molecular properties of this compound are summarized in the table below.

Property	Value
CAS Number	1192756-62-9
Molecular Formula	C ₉ H ₄ ClN ₃
Molecular Weight	189.6 g/mol
IUPAC Name	2-chloroquinoxaline-6-carbonitrile
Canonical SMILES	<chem>C1=CC2=C(C=C1C#N)N=C(C=N2)Cl</chem>

Synthetic Protocols

While a specific, peer-reviewed synthesis protocol for **2-Chloroquinoxaline-6-carbonitrile** is not readily available in published literature, a plausible synthetic route can be adapted from established methods for analogous quinoxaline derivatives. The following proposed experimental protocol is based on the synthesis of structurally similar compounds, such as 2-chloro-6-chloroquinoxaline.

Proposed Synthesis of 2-Chloroquinoxaline-6-carbonitrile

This proposed synthesis involves a multi-step process starting from a substituted aniline precursor.

Step 1: Cyclization to form the Hydroxyquinoxaline Intermediate

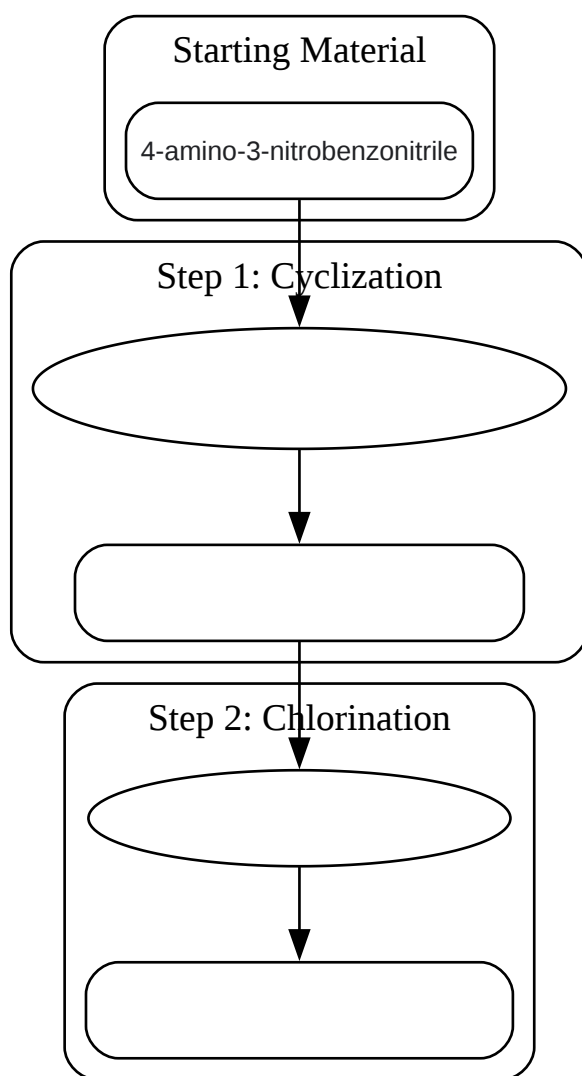
- In a suitable reaction vessel, dissolve the starting material, 4-amino-3-nitrobenzonitrile, in an appropriate organic solvent such as ethanol.
- Add a solution of glyoxylic acid and heat the mixture to reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and isolate the resulting 2-hydroxyquinoxaline-6-carbonitrile intermediate by filtration.
- Wash the solid with a cold solvent and dry under vacuum.

Step 2: Chlorination to Yield **2-Chloroquinoxaline-6-carbonitrile**

- Suspend the dried 2-hydroxyquinoxaline-6-carbonitrile in a chlorinating agent such as phosphorus oxychloride (POCl_3).
- Add a catalytic amount of a tertiary amine, for example, N,N-dimethylaniline.
- Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

- After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.
- Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.
- The crude **2-Chloroquinoxaline-6-carbonitrile** will precipitate out of the solution.
- Collect the solid by filtration, wash thoroughly with water, and dry.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

The logical workflow for this proposed synthesis is depicted in the following diagram.



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Proposed Synthetic Workflow for **2-Chloroquinoxaline-6-carbonitrile**.

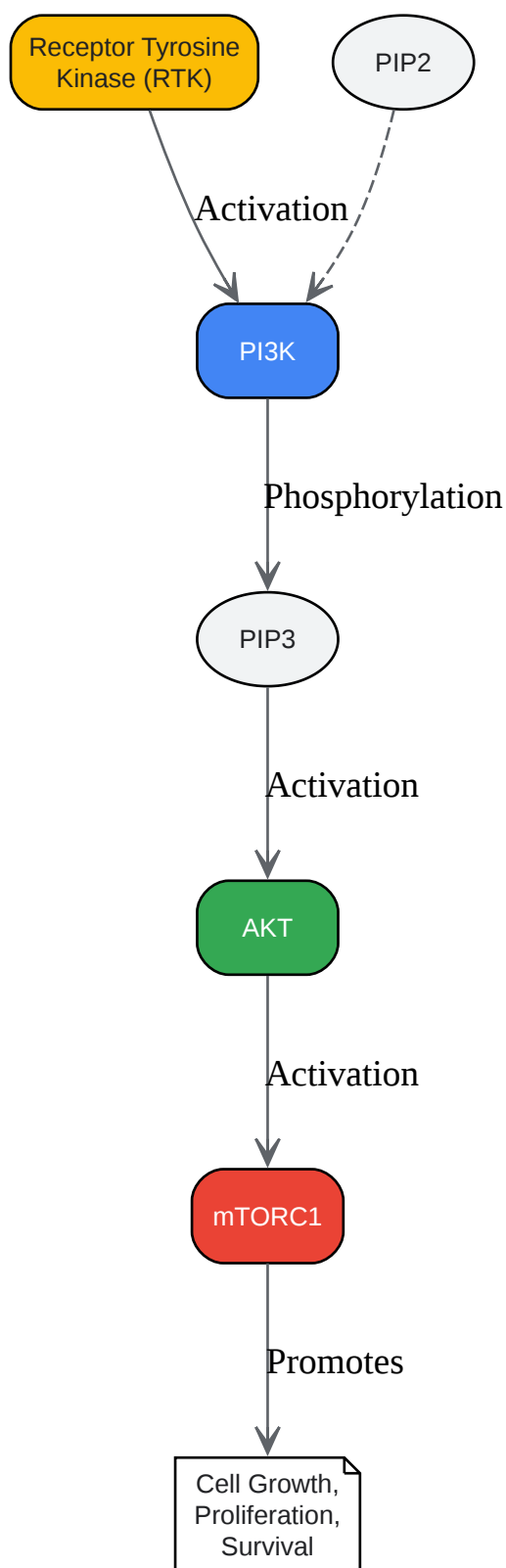
Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Various substituted quinoxalines have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

While specific biological data for **2-Chloroquinoxaline-6-carbonitrile** is not yet reported, the structural features of this molecule suggest potential for biological activity. The quinoxaline core is a known pharmacophore, and the chloro and cyano substituents can modulate the compound's electronic properties and binding interactions with biological targets.

Of particular interest to drug development professionals is the potential for quinoxaline derivatives to modulate key cellular signaling pathways. For instance, certain complex quinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While the direct effect of **2-Chloroquinoxaline-6-carbonitrile** on this pathway is unknown, it represents a plausible avenue for future investigation.

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival. A simplified representation of this pathway is provided below.



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Simplified PI3K/AKT/mTOR Signaling Pathway.

Conclusion and Future Directions

2-Chloroquinoxaline-6-carbonitrile represents a chemical entity with potential for further investigation in the field of drug discovery. The synthetic route proposed herein provides a framework for its preparation, enabling researchers to access this compound for biological screening. Future studies should focus on confirming a robust synthesis protocol and exploring the biological activities of **2-Chloroquinoxaline-6-carbonitrile**, with a particular emphasis on its potential to modulate cancer-related signaling pathways such as the PI3K/AKT/mTOR cascade. Such research will be crucial in determining the therapeutic potential of this and related quinoxaline derivatives.

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